Glyceryl behenate

Description

Properties

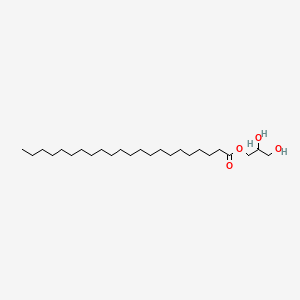

IUPAC Name |

2,3-dihydroxypropyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMWKBLSFKFYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701015809 | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30233-64-8, 77538-19-3, 6916-74-1 | |

| Record name | Glyceryl monobehenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl behenate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Monobehenoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosanoic acid, ester with 1,2,3-propanetriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Docosanoic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL MONOBEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glyceryl behenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis Pathways and Process Engineering of Glyceryl Behenate

Non-Catalytic Esterification Mechanisms of Behenic Acid and Glycerin

The primary method for producing glyceryl behenate (B1239552) is through the direct esterification of behenic acid and glycerin. phexcom.comformulationbio.com This reaction can be carried out without the use of a catalyst, which is advantageous as it avoids potential contamination of the final product. phexcom.comformulationbio.comgoogle.com The process involves heating the reactants, which leads to the formation of ester linkages and the removal of water as a byproduct. google.combrazilianjournals.com.br

The reaction proceeds in a stepwise manner, where the hydroxyl groups of glycerin react with the carboxylic acid group of behenic acid to form monobehenate, followed by dibehenate, and finally tribehenate. researchgate.net The direct esterification is a reversible reaction, and the removal of water helps to drive the equilibrium towards the formation of the desired esters. brazilianjournals.com.br This non-catalytic pathway is considered a cleaner and simpler method, generating fewer waste products. google.com

Influence of Molar Ratios and Reaction Parameters on Ester Distribution

The distribution of mono-, di-, and triglycerides in the final glyceryl behenate product is highly dependent on the molar ratio of the reactants and the reaction parameters. google.comcir-safety.org

Molar Ratio: The molar ratio of behenic acid to glycerin is a critical factor. google.com A higher molar ratio of behenic acid will favor the formation of higher esters (dibehenate and tribehenate). For pharmaceutical-grade this compound, which requires a specific mixture of glycerides, controlling the molar ratio is essential. google.com For instance, a molar ratio of behenic acid to glycerin in the range of 1:1 to 2.5:1 has been explored. google.com One patented method specifies a preferred molar ratio of 1.6:1 to 1.9:1. google.com

Temperature: The reaction temperature influences the rate of esterification. google.comresearchgate.net Generally, higher temperatures lead to faster reaction rates. lidsen.com However, excessively high temperatures can negatively affect the product's color and may not be necessary to achieve complete reaction. google.com Reaction temperatures are typically maintained between 105°C and 200°C, with a preferred range of 140°C to 160°C cited in some methods. google.com

Reaction Time: The duration of the reaction also plays a significant role in determining the final ester composition. Reaction times can range from 5 to 12 hours, with a common range being 6 to 10 hours. google.com

Pressure: While some esterification reactions are carried out at atmospheric pressure, conducting the reaction under reduced pressure can enhance the removal of water, thereby increasing the reaction rate. google.com

The interplay of these parameters determines the final composition of this compound. For example, a specific commercial product, Compritol® 888 ATO, is a mixture of mono- (12-18% w/w), di- (45-54% w/w), and tribehenate (28-32% w/w) of glycerol (B35011). cu.edu.egresearchgate.net

Table 1: Influence of Reaction Parameters on this compound Synthesis

| Parameter | Range | Effect on Ester Distribution and Yield |

|---|---|---|

| Molar Ratio (Behenic Acid:Glycerin) | 1:1 to 2.5:1 google.com | Higher ratios favor di- and tribehenate formation. google.com |

| Temperature | 105°C - 200°C google.com | Higher temperatures increase reaction rate, but can affect product color. google.com |

| Reaction Time | 5 - 12 hours google.com | Longer times generally lead to higher ester formation. google.com |

| Pressure | Atmospheric or Reduced google.comgoogle.com | Reduced pressure can accelerate water removal and increase reaction rate. google.com |

Industrial Scale-Up and Process Optimization Strategies

Scaling up the production of this compound from a laboratory to an industrial scale requires careful consideration of process engineering principles to ensure consistent product quality and efficient production. jddtonline.info

Key strategies for industrial scale-up and optimization include:

Reactor Design: The choice of reactor is crucial. Glass-lined steel reactors are often used to prevent contamination and withstand the reaction conditions. google.com

Process Control: Continuous monitoring and control of reaction parameters such as temperature, pressure, and stirring speed are essential for achieving the desired ester distribution and batch-to-batch consistency. researchgate.net

Purification: After the esterification reaction, the crude product undergoes purification steps. These typically include decolorization with activated carbon and filtration while hot to remove impurities. google.com

Crystallization and Finishing: The purified product is then cooled to induce crystallization. google.com Subsequent steps involve centrifugation to separate the solid product, followed by drying and milling to obtain the final this compound powder with the desired particle size. google.com A technique known as spray-cooling or atomization can also be used to produce the final solid form. phexcom.comformulationbio.com

Process Optimization: Methodologies like Design of Experiments (DoE) can be employed to systematically study the influence of various process parameters and identify the optimal conditions for maximizing yield and achieving the target product profile. tandfonline.com

One patented industrial method describes a process yielding over 89% of pharmaceutical-grade this compound, highlighting the efficiency of optimized industrial processes. google.com

Raw Material Sourcing and Sustainability Considerations

The raw materials for this compound synthesis are behenic acid and glycerin, and their sourcing has significant sustainability implications. phexcom.comformulationbio.com

Behenic Acid: Behenic acid is a saturated fatty acid that can be sourced from various vegetable oils, such as rapeseed (canola) oil and peanut oil. wikipedia.orgindependentchemical.com It is also a major component of ben oil, extracted from the seeds of the Moringa oleifera tree. wikipedia.org The increasing consumer demand for natural and organic products is driving the adoption of sustainable and green extraction methods for behenic acid. markwideresearch.com Major suppliers of behenic acid are located in countries like India. volza.com

Glycerin: Glycerin (or glycerol) is primarily produced as a byproduct of biodiesel production through the transesterification of vegetable oils like palm, soy, and coconut oil. diplomatacomercial.comfibre2fashion.com This bio-based route is the most common method globally. fibre2fashion.com The sustainability of glycerin is closely linked to the sourcing of these vegetable oils. chemtradeasia.sg Concerns about deforestation, particularly related to palm oil cultivation, have led to an increased focus on sustainable sourcing practices and certifications like the Roundtable on Sustainable Palm Oil (RSPO). chemtradeasia.sgrawsource.com The environmental impact of glycerin production also includes energy consumption and waste generation, which companies are working to mitigate through process optimization and waste management strategies. essfeed.com

The use of renewable, plant-based raw materials for both behenic acid and glycerin positions this compound as a product with a good sustainability profile, provided that the sourcing is managed responsibly. diplomatacomercial.comcremeroleo.de The trend towards green chemistry and sustainable production is a key consideration for manufacturers in this sector. markwideresearch.com

Advanced Structural Elucidation and Polymorphic Behavior of Glyceryl Behenate

Spectroscopic and Diffraction-Based Characterization of Solid-State Forms

The intricate solid-state landscape of glyceryl behenate (B1239552) necessitates the use of advanced analytical techniques to elucidate its structural organization and thermal transitions. acs.orgjove.com The combination of X-ray diffraction, differential scanning calorimetry, and infrared spectroscopy provides a comprehensive understanding of its polymorphic forms. nih.govacs.org

X-ray diffraction (XRD) is a powerful tool for investigating the crystalline structure of glyceryl behenate, revealing the arrangement of its molecules into lamellar phases. jove.comnsf.gov The small-angle X-ray scattering (SAXS) region of the diffractogram provides information on the long-range order, specifically the lamellar repeat distance, while the wide-angle X-ray scattering (WAXS) region details the short-range order or sub-cell packing of the fatty acid chains. jove.com

In its solid state, this compound exhibits a lamellar organization, where the acylglycerol molecules are arranged in layers. jove.com The interfaces of these lamellae are composed of the methyl end groups of the fatty acid chains, while the polar glycerol (B35011) moieties are situated in the interior. jove.com These lamellae can be further described by the arrangement of the fatty acid chains into leaflets, with acylglycerols typically adopting double (2L) or triple (3L) leaflet chain lengths. jove.com

Studies have identified different lamellar phases in this compound depending on its thermal history and composition. nih.gov For instance, a commercial variety of this compound, Compritol® 888 ATO, displays a characteristic lamellar repeat distance of approximately 61.5 Å and an orthorhombic sub-α form sub-cell at 25°C. researchgate.net Another study identified a lamellar phase with a period of 60.9 Å when the sample was crystallized at a rate of 10°C/min. nih.gov The presence of harmonic peaks in the SAXS diffractogram, such as a third-order reflection, confirms the well-defined lamellar arrangement of the lipid molecules. jove.com

The composition of the this compound mixture, particularly the ratio of mono-, di-, and tribehenin, significantly influences the resulting lamellar structure. researchgate.net The presence of monobehenin has been shown to be crucial for the formation of a pseudohexagonal sub-α and hexagonal α-phase. researchgate.net

Table 1: X-Ray Diffraction Data for this compound Polymorphs

| Polymorphic Form | Sub-cell Packing | Characteristic d-spacings (Å) | Lamellar Repeat Distance (Å) |

| α-form | Hexagonal | ~4.15 - 4.20 | Varies |

| Sub-α form | Pseudohexagonal | ~4.16 | 57.3 |

| β-form | Triclinic parallel | ~4.50 - 4.60, 3.76-3.85, 4.20 | 50.4 |

| β'-form | Orthorhombic perpendicular | ~4.58, 4.37, 3.92, 3.83 | Varies |

Data compiled from multiple research findings. researchgate.netjove.com

Differential Scanning Calorimetry (DSC) is an essential technique for studying the thermal behavior of this compound, including melting points and polymorphic transitions. acs.orgucl.ac.uk The DSC thermogram reveals endothermic and exothermic events that correspond to the energy changes associated with phase transitions. ucl.ac.uk

The complex composition of this compound, a mixture of mono-, di-, and triglycerides, results in a complex polymorphic behavior that is challenging to predict. cu.edu.egresearchgate.net DSC analysis of this compound typically shows multiple thermal events. For example, one study reported a low-energy transition with an onset of 30°C, followed by a main endothermic event with an onset of 74°C. researchgate.net Another investigation on a specific grade of this compound (Compritol 888 ATO) revealed endothermic events at approximately 54.0°C and 46.7°C, corresponding to the β-form and a coexisting lower-melting phase, respectively. jove.com After a period of storage under accelerated conditions, the same sample showed an endotherm at an onset of 55.7°C, with overlapping events at 60.2°C (remaining α-form) and 63.8°C (melting of the β-form). jove.com

The combination of DSC with XRD provides a powerful approach to unequivocally identify polymorphs and their transitions. acs.orgucl.ac.uk For instance, the appearance of Bragg reflections in the XRD pattern can be correlated with crystallization exotherms observed in the DSC thermogram. ucl.ac.uk Similarly, melting endotherms in the DSC data correspond to the disappearance of diffraction peaks. ucl.ac.uk

Table 2: Thermal Transitions of this compound Observed by DSC

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Polymorphic Transition |

| Low-energy transition | 30 | - | Solid-solid transition |

| Main melting | 74 | - | Melting of stable form |

| β-form melting | 54.0 | - | Melting of β-polymorph |

| α-form melting | 60.2 | - | Melting of α-polymorph |

Data compiled from various studies and represents typical ranges. researchgate.netjove.com

Infrared (IR) spectroscopy is a valuable technique for probing the conformational state of the hydrocarbon chains and the polar head groups of this compound molecules. acs.organnualreviews.org The vibrational frequencies observed in the IR spectrum are sensitive to molecular conformation and intermolecular interactions, such as hydrogen bonding. annualreviews.orgslideshare.net

The spectral region between 1400 cm⁻¹ and 1800 cm⁻¹ is particularly informative as it contains conformation-sensitive bands like the carbonyl stretching and carboxylate vibrations. annualreviews.org Analysis of the IR spectra of this compound can provide insights into the packing of the fatty acid chains and the arrangement of the glycerol backbone. nih.gov

Coupling IR spectroscopy with techniques like DSC and XRD allows for a more complete characterization of the polymorphic transitions. nih.gov As the material undergoes thermal changes, shifts in the IR bands can be correlated with the structural rearrangements identified by XRD and the thermal events detected by DSC. This combined approach enables a detailed understanding of the molecular changes that occur during polymorphic transformations. nih.gov

Table 3: Key Infrared Absorption Bands for this compound Analysis

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Information |

| ~2920, ~2850 | C-H stretching | Hydrocarbon chain packing |

| ~1740 | C=O stretching (ester) | Carbonyl group environment |

| ~1470 | CH₂ scissoring | Sub-cell packing (e.g., orthorhombic vs. hexagonal) |

| ~1170 | C-O stretching | Glycerol backbone conformation |

General ranges based on lipid and ester IR spectroscopy principles. annualreviews.orgnih.gov

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymorph Identification

Dynamics of Polymorphic Transitions and Crystallization Kinetics

The physical properties and stability of this compound are profoundly influenced by the dynamics of its polymorphic transitions and the kinetics of its crystallization. acs.organnualreviews.org These processes are, in turn, highly dependent on processing conditions such as cooling rate and temperature. researchgate.netpolito.it

The rate at which molten this compound is cooled and crystallized has a dramatic effect on the resulting crystalline structure and polymorphic form. nih.govpolito.it Generally, faster cooling rates lead to the formation of smaller crystals and a finer crystal network. polito.itsemanticscholar.org Conversely, slower cooling rates allow for the formation of larger crystal clusters as nucleation occurs at higher temperatures. polito.it

Studies have shown that by manipulating the crystallization rate, it is possible to favor the formation of specific polymorphs. nih.gov For example, a fast crystallization rate of 10°C/min can produce a single lamellar phase with a repeat distance of 60.9 Å. nih.gov In contrast, a very slow crystallization rate of 0.4°C/min can result in a more complex matrix containing three different lamellar phases, as the individual glycerides crystallize separately. researchgate.netcu.edu.egnih.gov This is because at slow cooling rates, there is sufficient time for the different glyceride components (mono-, di-, and tribehenate) to segregate and crystallize into their own distinct structures. researchgate.net

The supercooling, which is the difference between the melting and crystallization temperatures, is a key driving force for crystallization. annualreviews.org Higher supercooling, often achieved with faster cooling rates, leads to a higher nucleation rate and the formation of more, smaller crystals. annualreviews.orgaip.org

Table 4: Effect of Cooling Rate on this compound Crystallization

| Cooling Rate | Resulting Crystalline Structure | Polymorphic Outcome |

| Fast (e.g., 10°C/min) | Fine crystal network, smaller crystals | Tends to form a single lamellar phase |

| Slow (e.g., 0.4°C/min) | Larger crystal clusters | Can result in multiple lamellar phases due to glyceride segregation |

Based on findings from multiple sources. researchgate.netnih.govpolito.itsemanticscholar.org

Like many lipids, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms with different stabilities. mdpi.comnih.gov These polymorphs are often designated as α, β', and β, in order of increasing stability. mdpi.comnih.gov The α-form is the least stable (metastable) and has the lowest melting point, while the β-form is the most stable and has the highest melting point. polito.itmdpi.com

The transformations between these polymorphic forms are typically monotropic, meaning they proceed in one direction, from a less stable to a more stable form. mdpi.com Upon cooling from the melt, the metastable α-form may crystallize first. mdpi.comub.edu Over time, or with thermal input, this α-form will transform into the more stable β' and subsequently the most stable β-form. mdpi.comub.edu This transformation is driven by the lower Gibbs free energy of the more stable polymorphs. polito.it

The presence of metastable forms can be significant. For instance, in some applications, a metastable polymorph may be desired for its specific physical properties. researchgate.net The kinetics of these polymorphic transformations are influenced by factors such as temperature and the presence of other components in the formulation. nih.gov The transformation from the α-form to the β'-form can be promoted by the presence of liquid oil, which provides more space for the necessary conformational changes of the triacylglycerol molecules within the crystal network. mdpi.com Understanding and controlling these monotropic transformations is crucial for ensuring the long-term stability and consistent performance of products containing this compound. cu.edu.eg

Influence of Cooling and Crystallization Rates on Crystalline Structures

Impact of Glyceride Composition on Solid-State Organization

This compound, a common excipient in pharmaceuticals and cosmetics, is not a single chemical entity but a complex mixture of various glycerides. scispace.comcu.edu.eg This inherent heterogeneity, primarily consisting of mono-, di-, and triesters of behenic acid, is the principal determinant of its complex thermal and structural behaviors. researchgate.netnih.gov The solid-state properties of this compound cannot be understood as a simple sum of its individual components; instead, they arise from the intricate interactions and co-crystallization of these glycerides. nih.gov The specific composition, particularly the relative proportions of mono-, di-, and tribehenin, dictates the polymorphic transformations, crystallization kinetics, and the final crystalline structure of the material. researchgate.netinnovareacademics.in This compositional variability can lead to significant differences in the solid-state organization, which is a critical factor in its functional performance. nih.govjove.com

Role of Mono-, Di-, and Tri-behenin Ratios in Polymorphism

The polymorphic behavior of this compound is profoundly influenced by the precise ratio of its glyceride constituents. researchgate.net Extensive research on commercial grades of this compound, such as Compritol® 888 ATO, has revealed that the polymorphism of the mixture is not a simple reflection of the individual behaviors of pure monobehenin, dibehenin, or tribehenin. nih.gov

The amount of monobehenin (glyceryl monobehenate) has been identified as a particularly critical factor. researchgate.netnih.gov Studies have demonstrated that a minimum threshold of monobehenin is necessary to achieve the characteristic structural organization and thermal behavior of the commercial excipient. nih.gov Research indicates that a monobehenin concentration of at least 10% is required for the typical co-existence of α and sub-α subcells and the associated solid-solid transitions observed in the material. nih.gov This finding underscores the sensitivity of the system to its composition, as mixing this compound with other ingredients that could sequester the monoglyceride component might alter the equilibrium and, consequently, the material's polymorphic properties. nih.gov The complex interplay between the mono-, di-, and tri-acyl glycerides ultimately governs the formation of different crystalline structures. researchgate.netnih.gov

Table 1: Typical Glyceride Composition of Commercial this compound (Compritol® 888 ATO)

| Glyceride Component | Concentration Range (% w/w) | Source |

| Monobehenin | 12 - 21% | scispace.comcu.edu.eg |

| Dibehenin | 40 - 60% | scispace.comcu.edu.egresearchgate.net |

| Tribehenin | 21 - 35% | scispace.comcu.edu.egresearchgate.net |

Note: The ranges represent typical specifications from various pharmacopoeias and manufacturer data. The exact composition can vary between batches.

Pseudohexagonal and Hexagonal Phase Formation

The presence and ratio of the different glycerides in this compound are directly responsible for the formation of specific, less-stable polymorphic forms, namely the pseudohexagonal (sub-α) and hexagonal (α) phases. researchgate.netnih.gov These crystalline arrangements are less compact than the more stable β' and β forms. nih.gov

The formation of these phases is particularly dependent on the concentration of monobehenin within the glyceride mixture. nih.govnih.gov The typical structural organization of commercial this compound upon cooling from a melt involves the co-existence of pseudohexagonal (sub-α) and hexagonal (α) subcells. nih.gov Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC), often reveals a weak endothermic event at approximately 45–55°C. mdpi.com This event is not a melting point but corresponds to a solid-solid transformation where the pseudohexagonal sub-α form rearranges into the true hexagonal α-form before the final melting of the material at a higher temperature. mdpi.com The crystallization rate also plays a role; fast crystallization tends to favor the formation of a single lamellar phase, whereas slow cooling allows for the separate crystallization of individual glycerides, resulting in a more complex matrix. innovareacademics.in

Table 2: Polymorphic Forms and Subcell Arrangements in this compound

| Polymorph/Phase | Subcell Packing | Characteristics | Source |

| α (Alpha) | Hexagonal | Least stable, lowest packing density. | nih.gov |

| sub-α (Sub-alpha) | Pseudohexagonal | Less stable form, its transformation to the α phase can be observed. | nih.govmdpi.com |

| β' (Beta-prime) | Orthorhombic | Intermediate stability and packing density. | nih.gov |

| β (Beta) | Triclinic | Most stable, highest packing density. | nih.gov |

Glyceryl Behenate As a Matrix Forming Excipient in Controlled Release Systems

Mechanisms of Drug Release from Glyceryl Behenate (B1239552) Matrices

Drug release from matrices containing glyceryl behenate is predominantly controlled by diffusion. pharmaexcipients.comijpsonline.comresearchgate.netmedicalresearchjournal.org When the tablet comes into contact with the dissolution medium, the aqueous fluid penetrates the matrix, dissolving the embedded drug. pharmaexcipients.comijpsonline.com The dissolved drug then diffuses out through the channels and pores formed within the lipid matrix. pharmaexcipients.comijpsonline.com

Diffusion-Controlled Release Kinetics (Fickian and Non-Fickian Models)

The release kinetics of drugs from this compound matrices can often be described by diffusion-controlled models, including Fickian and non-Fickian (anomalous) diffusion. researchgate.netsphinxsai.com The Peppas equation is commonly used to analyze the drug release mechanism, where the diffusional exponent 'n' provides insight into the release type. researchgate.netsphinxsai.comnih.gov

For cylindrical matrix tablets, an 'n' value of 0.45 suggests Fickian diffusion, while values between 0.45 and 0.89 indicate non-Fickian or anomalous diffusion, which involves a combination of diffusion and other mechanisms like matrix relaxation or erosion. nih.govnih.gov An 'n' value of 0.89 or greater can be indicative of Case-II transport or zero-order release. nih.govnih.gov Studies have shown that drug release from matrices consisting solely of this compound may follow Fickian diffusion, while mixtures with other excipients like hydroxypropylcellulose (B1664869) can lead to non-Fickian diffusion. researchgate.netsphinxsai.com The release profiles of this compound tablets have also been described by the linear square root of time dependence, characteristic of diffusion-controlled mechanisms. researchgate.net

Role of Matrix Hydration and Erosion in Release Modulation

While diffusion is the primary mechanism, the hydration and potential erosion of the this compound matrix also play a role in modulating drug release. ijpsonline.comresearchgate.net The aqueous medium entering the matrix creates pores and water channels through which the dissolved drug diffuses. pharmaexcipients.comijpsonline.com The rate of water penetration and the subsequent diffusion of the drug are influenced by the composition of the matrix, including the solubility of the drug and other excipients. pharmaexcipients.comijpsonline.com For instance, formulating this compound tablets with water-soluble drugs and diluents can lead to faster drug release compared to formulations with water-insoluble ingredients. pharmaexcipients.comijpsonline.com Although this compound is considered a non-erodible lipid matrix former, minor erosion on the tablet edge has been observed at certain concentrations. ijpsonline.comgattefosse.com The hydrophobic nature of this compound can retard matrix hydration and drug diffusion. researchgate.net

Formulation Design and Processing Technologies for Sustained Release

This compound is employed in various formulation design approaches and processing technologies to achieve sustained drug release. medicalresearchjournal.orgresearchgate.netresearchgate.netuni.luthegoodscentscompany.comidrblab.net Its use as a lipidic matrix or coating excipient allows for the development of sustained-release tablets and capsules. wikipedia.orginnovareacademics.in

Direct Compression and Melt Granulation Techniques

Direct compression and melt granulation are common techniques used to prepare sustained-release tablets with this compound. medicalresearchjournal.orgresearchgate.netresearchgate.net In direct compression, the drug and excipients, including this compound, are blended and compressed directly into tablets. ijpsonline.comnih.govresearchgate.netresearchgate.net Melt granulation involves melting or softening the lipid binder, such as this compound, and using it to granulate the drug and other powders. researchgate.netresearchgate.netrjpbcs.com Studies have indicated that melt granulation can be more effective in retarding drug release compared to direct compression of physical mixtures. researchgate.net For example, research with metformin (B114582) HCl showed that melt granulation resulted in a more sustained release profile than direct compression. researchgate.net

Hot-Melt Coating and Extrusion Applications

This compound is also utilized in hot-melt coating and extrusion applications for sustained release. medicalresearchjournal.orgresearchgate.netthegoodscentscompany.com Hot-melt coating involves spraying molten this compound onto powders or drug-loaded beads and granules to create a sustained-release coating. wikipedia.orginnovareacademics.informulationbio.com Hot-melt extrusion (HME) is a solvent-free process where the drug and excipients are mixed and extruded at elevated temperatures. mfd.org.mkmdpi.com this compound can serve as a matrix carrier or processing aid in HME, facilitating the extrusion process and influencing drug release from the extrudates. mfd.org.mkmdpi.comgattefosse.com It has been investigated for use in the preparation of sustained-release solid dispersions via HME. gattefosse.com

Design of Gastric Floating Matrix Tablets

Due to its low density and ability to provide controlled release, this compound is used in the design of gastric floating matrix tablets. innovareacademics.inresearchgate.netidrblab.netbepls.comnih.gov These systems are designed to remain buoyant in the stomach, extending the gastric residence time and allowing for prolonged drug release in the upper gastrointestinal tract. bepls.comnih.govbookpi.orggoogle.com this compound, often in combination with hydrophilic polymers, contributes to the matrix structure and low density required for buoyancy. bepls.comnih.govbookpi.orginnovareacademics.in Studies have explored the use of this compound as a low-density lipid in non-effervescent floating matrix tablets to achieve sustained drug delivery and potentially improve bioavailability for drugs with absorption windows in the stomach. bepls.combookpi.orginnovareacademics.in

Excipient Interactions and Their Influence on Matrix Performance

The performance of this compound as a matrix-forming excipient in controlled release systems is significantly influenced by its interactions with model drugs and other pharmaceutical excipients, the impact of diluents and pore-forming agents on dissolution profiles, and the microstructural evolution of the matrix tablets during dissolution and storage. Understanding these interactions is crucial for optimizing formulation design and ensuring consistent drug release kinetics.

Compatibility with Model Drugs and Other Pharmaceutical Excipients

This compound is generally considered chemically inert and compatible with a wide range of active pharmaceutical ingredients (APIs) and standard excipients. gattefosse.comgattefosse.com Studies investigating the compatibility of this compound with various model drugs and excipients have been conducted to assess potential interactions that could affect drug stability or release.

For instance, compatibility studies involving angiotensin-converting enzyme inhibitors such as moexipril (B10654) hydrochloride, imidapril (B193102) hydrochloride, enalapril (B1671234) maleate, and lisinopril (B193118) in solid state with magnesium stearate (B1226849) and this compound revealed that while magnesium stearate caused instability in moexipril hydrochloride, this compound did not show any interaction, suggesting it as an optimal lubricant for moexipril-containing formulations. researchgate.net

Differential scanning calorimetry (DSC) is a common technique used to investigate the physicochemical compatibility between drugs and excipients by examining changes in melting points and thermal behavior. ddtjournal.com Studies using DSC have indicated compatibility between this compound (Compritol® 888 ATO) and model drugs like theophylline (B1681296) and salbutamol (B1663637) sulphate, as well as with other excipients in various formulations, with distinct endothermic peaks corresponding to the melting points of the individual components being observed without significant shifts or the appearance of new peaks indicative of incompatibility. ddtjournal.cominnovareacademics.in

In solid lipid nanoparticle (SLN) formulations, this compound has demonstrated good compatibility and the ability to entrap both hydrophilic and lipophilic drugs. nih.govusp.brnih.gov Its composition, with a predominant diester fraction, contributes to its drug solubilization and entrapment capabilities. nih.gov

Impact of Diluents and Pore-Forming Agents on Dissolution Profiles

The dissolution profile of a drug from a this compound matrix is significantly affected by the presence and nature of diluents and pore-forming agents. These excipients influence the rate at which the dissolution medium penetrates the matrix, thereby controlling drug release.

This compound matrices primarily release drugs through diffusion, where the aqueous medium enters the matrix, dissolves the drug, and the dissolved drug then diffuses out. pharmaexcipients.comijpsonline.com The kinetics of this diffusion are governed by the formation of pores and water channels within the matrix. pharmaexcipients.com

The water solubility of the diluent plays a crucial role in modulating drug release. Formulations containing water-soluble diluents generally exhibit faster drug release compared to those with water-insoluble ingredients, as the dissolution of the diluent creates a porous network that facilitates water ingress and drug diffusion. pharmaexcipients.comijpsonline.com

Studies using theophylline as a model drug in this compound matrices with different diluents have highlighted this impact. Tablets containing lactose (B1674315), a highly water-soluble diluent, showed a quicker drug release than those containing dibasic calcium phosphate (B84403) anhydrous (DCPA), which has lower water solubility. pharmaexcipients.comijpsonline.com

Pore-forming agents are intentionally included in hydrophobic matrices like this compound to create channels upon dissolution, enhancing water uptake and drug release. The type and concentration of the pore-former can be adjusted to achieve desired release rates. For example, in microsphere formulations, the presence of a pore-forming surfactant like poloxamer influences the drug release profile. sci-hub.se

The interaction between this compound and the diluent's surface properties can also impact dissolution. In formulations with mesoporous DCPA, this compound particles were found to adhere to the textured surface of DCPA during storage, potentially covering the diluent surface with a hydrophobic layer. pharmaexcipients.comijpsonline.com This adsorption can reduce water permeability into the matrix, leading to slower dissolution of the diluent and consequently slower drug release kinetics. pharmaexcipients.comijpsonline.com Conversely, when formulated with non-mesoporous lactose, such adsorption did not occur, and drug release was not affected after storage. pharmaexcipients.comijpsonline.com

The ratio of this compound to other excipients, including diluents and pore-formers, is a critical factor in controlling the dissolution profile. Increasing the concentration of this compound generally leads to a more sustained release. researchgate.netmedicalresearchjournal.org The combination of this compound with hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) in a dual matrix system can also effectively modulate drug release, offering advantages in terms of drug loading and processing. gattefosse.com

Here is a table summarizing the effect of different diluents on the dissolution rate from this compound matrices:

| Diluent | Water Solubility | Effect on Drug Release Rate (compared to less soluble diluents) | Reference |

| Lactose | High | Quicker | pharmaexcipients.comijpsonline.com |

| Dibasic Calcium Phosphate Anhydrous (DCPA) | Low | Slower | pharmaexcipients.comijpsonline.com |

Nanoscale Lipid Carriers Utilizing Glyceryl Behenate

Formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

Glyceryl behenate (B1239552) is commonly employed as the solid lipid matrix in the preparation of SLNs and NLCs. medipol.edu.trnih.govmedicalresearchjournal.orgusp.brscielo.brgoogle.commdpi.com The formulation process typically involves melting the lipid, dissolving or dispersing the drug within the molten lipid, and then dispersing this lipid phase in an aqueous phase containing surfactants to form nanoparticles upon cooling. mdpi.com Different techniques are used to achieve the desired particle size and characteristics.

Emulsification-Diffusion and Hot Self-Nanoemulsification Techniques

The emulsification-diffusion technique is one method used to prepare SLNs with glyceryl behenate. usp.brscielo.brnih.govnih.gov This method involves dissolving the lipid and drug in a water-immiscible organic solvent, emulsifying this organic phase in an aqueous phase with a surfactant, and then allowing the solvent to diffuse into the external phase, leading to the formation of solid nanoparticles. nih.gov

Another technique is hot self-nanoemulsification (SNE). nih.govdbpia.co.kr In this method, a hot isotropic mixture containing this compound, surfactant, and potentially a co-surfactant spontaneously forms a nanoemulsion upon contact with hot water, followed by rapid cooling to solidify the lipid and form SLNs. nih.gov

Optimization of Lipid-to-Drug Ratios and Surfactant Concentrations

Optimizing the ratio of lipid to drug and the concentration of surfactants is crucial for achieving desired particle size, entrapment efficiency, and stability of this compound-based nanocarriers. nih.govusp.brmdpi.com Studies have shown that the drug-to-lipid ratio can influence particle size, with an increase in the ratio (decreased lipid content) potentially leading to smaller particle sizes. nih.gov Surfactant concentration also plays a significant role; increasing surfactant concentration can decrease particle size by covering the increased surface area created during homogenization. usp.br However, excessively high surfactant concentrations might decrease entrapment efficiency due to the formation of drug-containing micelles in the aqueous phase. usp.br

Research findings highlight the impact of these factors:

Increasing lipid amount can increase entrapment efficiency up to a certain limit by providing more space for drug entrapment. usp.br

A synergistic effect of surfactant on entrapment efficiency has been observed at certain concentrations. usp.br

Table 1 illustrates the effect of varying lipid and surfactant concentrations on particle size and entrapment efficiency in a study using this compound SLNs. usp.br

| Formulation | Lipid Amount (mg) | Surfactant (Tween 80, % w/v) | Particle Size (nm) | Entrapment Efficiency (%) |

| HPL-SLNs 2 | 150 | 2.0 | 201 ± 12 | 71.95 ± 1.26 |

| HPL-SLNs 3 | 150 | 2.5 | 125 ± 14 | 78.18 ± 1.02 |

| HPL-SLNs 6 (Optimized) | 150 | 2.0 | 103 ± 09 | 79.46 ± 1.97 |

Note: Data extracted from a study on haloperidol-loaded SLNs. usp.br

Solid-State Characteristics of this compound in Nanocarriers

The solid-state characteristics of this compound within SLNs and NLCs significantly influence drug loading, release, and carrier stability. usp.brgoogle.commdpi.comuni.lu

Drug Solubilization and Amorphous State within Lipid Matrices

This compound's ability to solubilize the drug within its lipid matrix is critical for high drug loading. usp.brgoogle.comuni.lu Studies using techniques like Differential Scanning Calorimetry (DSC) have indicated that drugs can be molecularly dispersed or solubilized in the this compound matrix, often existing in an amorphous state rather than a crystalline one. usp.brusp.brscialert.net The absence of the drug's characteristic melting peak in the DSC thermogram of the loaded nanoparticles, along with potential broadening or shifting of the lipid peak, suggests drug solubilization and conversion to an amorphous form. usp.brusp.brscialert.net The less ordered crystal structure of this compound, attributed to its mixture of mono-, di-, and triglycerides, may provide more space for drug loading compared to more ordered lipids like glyceryl stearate (B1226849). medipol.edu.trmedicalresearchjournal.orgmdpi.com

Influence of Particle Size on Lipid Crystallinity

The particle size of the nanocarriers can influence the crystallinity of the lipid matrix. A decrease in the melting point and enthalpy of this compound in SLNs compared to the bulk lipid has been observed, which might be attributed to particle size reduction and a corresponding increase in surface area. usp.br Smaller particle size can lead to less ordered lipid crystals, potentially impacting drug entrapment and release. medipol.edu.trmedicalresearchjournal.org

Performance Evaluation of this compound-Based Nanocarriers

The performance of this compound-based nanocarriers is evaluated based on various parameters, including particle size, zeta potential, entrapment efficiency, and in vitro drug release. usp.brscielo.brgoogle.comdbpia.co.kr

Optimized formulations typically exhibit desirable characteristics such as small particle size (e.g., around 100-200 nm), a low polydispersity index (PDI) indicating a narrow size distribution, and sufficient zeta potential for stability. usp.brscielo.brnih.govusp.br High entrapment efficiency is also a key performance indicator, demonstrating the carrier's ability to effectively load the drug. usp.brscielo.brusp.br

In vitro drug release studies are conducted to understand the release profile of the encapsulated drug from the lipid matrix. usp.brscielo.brmdpi.comusp.br this compound-based SLNs have demonstrated sustained drug release profiles. medicalresearchjournal.orgmdpi.commdpi.com For example, a study showed that approximately 87% of an entrapped drug was released from optimized this compound SLNs within 24 hours. usp.brscielo.brusp.br The release mechanism can be influenced by the lipid matrix properties and the way the drug is incorporated (e.g., dissolved or dispersed). medicalresearchjournal.org

Table 2 summarizes typical performance characteristics of an optimized this compound SLN formulation. usp.brscielo.brusp.br

| Parameter | Value |

| Particle Size (nm) | 103 ± 09 |

| Polydispersity Index (PDI) | 0.190 ± 0.029 |

| Zeta Potential (mV) | -23.5 ± 1.07 |

| Entrapment Efficiency (%) | 79.46 ± 1.97 |

| In vitro Drug Release (% in 24h) | 87.21 ± 3.63 |

Note: Data extracted from a study on haloperidol-loaded SLNs. usp.brscielo.brusp.br

Stability studies are also crucial for evaluating the long-term performance of these nanocarriers, assessing changes in particle size, zeta potential, and entrapment efficiency under different storage conditions. usp.brusp.br

Drug Entrapment Efficiency and Loading Capacity

Drug entrapment efficiency (EE) and loading capacity are critical parameters for evaluating the potential of nanoscale lipid carriers. This compound has been shown to provide high entrapment efficiency for various drugs. innovareacademics.innih.gov The solubility of a drug in the solid lipid plays a significant role in its proper entrapment within SLNs. scielo.brusp.br this compound's complex nature and less-perfect crystalline structure, compared to some other lipids like glyceryl stearate, can create more space for drug loading, potentially reducing drug expulsion. medipol.edu.trinnovareacademics.innih.gov

Studies have demonstrated high entrapment efficiencies with this compound-based formulations for different drugs. For instance, haloperidol-loaded SLNs prepared with this compound achieved an entrapment efficiency of approximately 79.46%. scielo.brusp.brusp.br Another study reported entrapment efficiency in the range of 72% to 82% for gliclazide-loaded SLNs using this compound as the lipid matrix. nih.gov The concentration of lipid and surfactant can influence entrapment efficiency. Increasing lipid concentration can initially enhance entrapment by providing more space for the drug, but further increases might lead to drug expulsion. scielo.br Sufficient surfactant concentration is also important to stabilize the nanoparticles and prevent drug expulsion into the external phase. scielo.br

In nanostructured lipid carriers (NLCs), which combine solid and liquid lipids, this compound is often used as the solid lipid. The presence of liquid lipids in NLCs can further improve drug solubility and increase drug loading capacity compared to SLNs composed solely of solid lipids. jrespharm.commdpi.com For example, nanostructured lipid carriers loaded with Coenzyme Q10 using this compound as a solid lipid showed good entrapment efficiency. jrespharm.com Aceclofenac-loaded NLCs based on this compound demonstrated an encapsulation efficiency of 85%. researchgate.net

Here is a table summarizing some research findings on entrapment efficiency and loading capacity of this compound-based nanocarriers:

| Formulation Type | Drug | This compound Content | Other Lipids/Components | Entrapment Efficiency (%) | Loading Capacity (%) | Reference |

| SLNs | Haloperidol (B65202) | Used as lipid | Tween 80 | 79.46 ± 1.97 | Not specified | scielo.brusp.brusp.br |

| SLNs | Gliclazide (B1671584) | Used as lipid matrix | Poloxamer 188 | 72 - 82 | Not specified | nih.gov |

| NLCs | Aceclofenac | Used as solid lipid | Tristearin (B179404), MCTs, etc. | 85 | Not specified | researchgate.net |

| NLCs | Coenzyme Q10 | Used as solid lipid | Miglyol 812 | Affected by lipid ratio | Not specified | jrespharm.com |

| NLCs | Fenofibrate (B1672516) | Not specified | Not specified | 99 | 9.93 ± 0.01 | nih.gov |

| SLNs | Moxifloxacin | Used as solid lipid | Glyceryl distearate, etc | 15.0 (compared to 9.0) | Not specified | scialert.net |

| SLNs | Raloxifene HCl | Used as lipid carrier | Pluronic F68 | High | Not specified | nih.gov |

| NLCs | Bedaquiline (B32110) | Used as solid lipid | Palm oil | High | Not specified |

In Vitro Release Kinetics from Nanocarriers

The in vitro release profile of a drug from nanoscale lipid carriers is crucial for predicting its behavior in the body and designing formulations with desired release characteristics. This compound-based formulations often exhibit sustained drug release profiles. researchgate.netresearchgate.netscispace.com

Studies on haloperidol-loaded SLNs prepared with this compound showed a biphasic release pattern, characterized by an initial burst release followed by a sustained release phase. scielo.br Approximately 87.21% of the entrapped haloperidol was released within 24 hours. scielo.brusp.brusp.br The initial burst release might be attributed to the drug located on the surface of the nanoparticles. scielo.br

Aceclofenac-loaded NLCs formulated with this compound demonstrated a more sustained release of the drug over 48 hours compared to formulations using tristearin as the lipid matrix. researchgate.net this compound-based NLCs released approximately 75% of the drug within 48 hours, while tristearin-based NLCs showed nearly complete release (90%) within the same period. researchgate.net The release kinetics from these NLCs often fit models like the Korsmeyer-Peppas model, suggesting a release mechanism involving a combination of diffusion and erosion. researchgate.net

Sildenafil citrate (B86180) solid lipid microparticles dispersions prepared with this compound also showed sustained release over a 12-hour period, with an initial slight burst. medicalresearchjournal.org The release data in this case best fit the Higuchi-Matrix model, indicating a diffusion-controlled release mechanism. medicalresearchjournal.org

Raloxifene-loaded SLNs formulated with this compound exhibited sustained release compared to a drug solution. nih.govresearchgate.net Similarly, gliclazide-loaded SLNs prepared with this compound showed prolonged drug release compared to immediate-release tablets. nih.gov

Here is a table illustrating in vitro release data from some this compound-based nanocarriers:

| Formulation Type | Drug | Lipid Matrix (this compound +) | Release Profile | Timeframe | Reference |

| SLNs | Haloperidol | This compound, Tween 80 | Biphasic (initial burst + sustained) | 24 hours | scielo.brusp.brusp.br |

| NLCs | Aceclofenac | This compound, Tristearin, etc | More sustained than Tristearin-based NLCs | 48 hours | researchgate.net |

| SLMs | Sildenafil Citrate | This compound | Sustained (initial slight burst + sustained) | 12 hours | medicalresearchjournal.org |

| SLNs | Raloxifene HCl | This compound, Pluronic F68 | Sustained compared to drug solution | Not specified | nih.govresearchgate.net |

| SLNs | Gliclazide | This compound, Poloxamer 188 | Prolonged compared to immediate release tablets | Not specified | nih.gov |

| NLCs | Berberine | Glyceryl palmitostearate, this compound, etc | Sustained, fits zero-order kinetics | 48 hours | mdpi.com |

Influence on Bioavailability and Distribution in Animal Models

Nanoscale lipid carriers utilizing this compound have shown promise in enhancing the bioavailability and influencing the distribution of encapsulated drugs in animal models. The ability of these nanocarriers to protect the drug from degradation, improve solubility, and facilitate transport across biological barriers contributes to improved pharmacokinetic profiles. medipol.edu.trresearchgate.netresearchgate.net

In vivo studies in albino Wistar rats demonstrated that haloperidol-loaded SLNs administered intranasally resulted in enhanced brain targeting compared to haloperidol solution administered intranasally or intravenously. scielo.brusp.brusp.brbvsalud.org The area under the curve (AUC) in the brain for the SLN formulation administered intranasally was significantly higher (nearly 2.7 times higher than intravenous solution and 3.66 times superior to intranasal solution). scielo.brusp.brbvsalud.org This suggests that this compound-based SLNs can be effective carriers for nose-to-brain drug delivery. scielo.brusp.br

Raloxifene hydrochloride-loaded SLNs prepared with this compound showed a nearly fivefold increase in oral bioavailability compared to the pure drug in Wistar rats. nih.gov This enhancement in bioavailability highlights the potential of this compound-based SLNs for improving the oral absorption of poorly water-soluble drugs. nih.govscispace.com

Fenofibrate-loaded NLCs, which can utilize this compound as a solid lipid, demonstrated a fourfold higher drug concentration in plasma and AUC after oral administration in rats compared to a free fenofibrate suspension. nih.gov This indicates that NLCs incorporating this compound can significantly enhance the oral bioavailability of certain drugs. nih.gov

Gliclazide-loaded SLNs formulated with this compound showed about a 5-fold increase in oral bioavailability when compared with the raw gliclazide powder in animal studies. nih.gov

In silico predictions using GastroPlus® software for bedaquiline entrapped in nanolipid carriers of this compound and palm oil indicated a promising method for improving the drug's efficacy with better localization in the gastrointestinal compartments and improved pharmacokinetics, achieving 93% bioavailability.

These findings collectively suggest that this compound, as a component of nanoscale lipid carriers, can play a significant role in improving the bioavailability and influencing the distribution of encapsulated drugs in vivo.

Here is a table summarizing some in vivo bioavailability and distribution findings:

| Formulation Type | Drug | Animal Model | Route of Administration | Key Finding | Reference |

| SLNs | Haloperidol | Albino Wistar rats | Intranasal | Enhanced brain targeting, higher AUC in brain vs. solutions | scielo.brusp.brusp.brbvsalud.org |

| SLNs | Raloxifene HCl | Wistar rats | Oral | Nearly fivefold increase in oral bioavailability vs. pure drug | nih.gov |

| NLCs | Fenofibrate | Rats | Oral | Fourfold higher plasma concentration and AUC vs. free suspension | nih.gov |

| SLNs | Gliclazide | Animal model | Oral | About 5-fold increase in oral bioavailability vs. raw powder | nih.gov |

| NLCs | Bedaquiline | In silico prediction | Oral | Predicted 93% bioavailability, improved GI localization and pharmacokinetics |

Advanced Analytical Methodologies for Glyceryl Behenate Characterization

Chromatographic Techniques for Compositional Analysis and Purity Assessment

Chromatographic methods are fundamental in separating and quantifying the individual glyceride components of glyceryl behenate (B1239552), as well as identifying any impurities. These techniques exploit differences in the physicochemical properties of the analytes, such as polarity and volatility, to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of glyceryl behenate, allowing for the separation of its mono-, di-, and triglyceride constituents. Due to the lack of a strong UV-absorbing chromophore in these lipid molecules, detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are often employed. hplc.eu Both normal-phase and reversed-phase chromatography can be utilized.

In normal-phase HPLC , a polar stationary phase (like silica) is used with a non-polar mobile phase. This method separates glycerides based on the polarity of their head groups. koreascience.krnih.gov For instance, a mobile phase consisting of a mixture like hexane (B92381), isopropanol, and formic acid can effectively separate monoglycerides, diglycerides, and triglycerides. nih.gov

Reversed-phase HPLC (RP-HPLC) employs a non-polar stationary phase (typically C8 or C18) and a polar mobile phase. wikipedia.orgaocs.org This technique separates lipids based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the fatty acid chains. aocs.org A universal, reversed-phase method can resolve a wide range of lipid classes, including mono-, di-, and triglycerides, in a single run. hplc.eu Ternary gradient systems, for example using acetonitrile, water, and methylene (B1212753) chloride, have been shown to be effective in separating positional isomers of mono- and diglycerides. scribd.com

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Normal-Phase HPLC | Silica (B1680970) Gel (e.g., Zorbax silica) | Hexane-Isopropanol-Ethyl Acetate mixtures | ELSD | Separation of glycerol (B35011) monostearate, distearate, and tristearate. koreascience.kr |

| Reversed-Phase HPLC | C18 (e.g., Poroshell 120 EC-C18) | Acetonitrile/Water and Acetonitrile/Methylene Chloride gradients | ELSD, CAD, MS | Separation of mono-, di-, triglycerides, and free fatty acids. scribd.comresearchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly coupled with a Flame Ionization Detector (FID), is the standard method for determining the fatty acid profile of this compound. Since glycerides themselves are not sufficiently volatile for GC analysis, they must first be derivatized. s4science.at This process involves transesterification to convert the fatty acids from the glycerol backbone into their more volatile fatty acid methyl esters (FAMEs). s4science.atrestek.com

The most common derivatization reagent is boron trifluoride (BF3) in methanol. restek.commdpi.com The sample is heated with the reagent, and the resulting FAMEs are then extracted with a non-polar solvent like hexane for injection into the GC. s4science.atmdpi.com

The GC separation is typically performed on a high-polarity capillary column, such as those with biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (wax-type) stationary phases (e.g., Rt-2560 or SCION-FAME). scioninstruments.comgcms.cz These columns allow for the separation of FAMEs based on their chain length and degree of unsaturation. The oven temperature is programmed to ramp up over the course of the analysis to elute the different FAMEs.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Boron trifluoride/methanol (BF3/MeOH) mdpi.com |

| Column Example | Restek Rt-2560 (100 m x 0.25 mm, 0.20 µm) mdpi.com |

| Carrier Gas | Helium mdpi.com |

| Injector Temperature | ~230-250 °C mdpi.comijastnet.com |

| Detector | Flame Ionization Detector (FID) mdpi.com |

| Oven Program Example | Stepwise temperature program from 100 to 240 °C mdpi.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative method for identifying the presence of mono-, di-, and triglycerides in this compound. The separation is performed on a plate coated with a stationary phase, typically silica gel. rockefeller.edu The sample is spotted at the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (mobile phase). rockefeller.edu

As the non-polar mobile phase ascends the polar silica gel plate, it carries the lipid components with it. The separation is based on polarity; the least polar compounds (triglycerides) travel furthest up the plate, while the most polar compounds (monoglycerides) have stronger interactions with the silica and move the shortest distance. Diglycerides exhibit intermediate migration. rockefeller.edu

A common solvent system for the separation of these neutral lipids is a mixture of hexane, diethyl ether, and acetic acid (e.g., in a ratio of 80:20:1 or 60:40:1). scientific.net After development, the separated spots are visualized, often by spraying with a reagent like iodine vapor, which binds to the lipid molecules. scientific.net The retention factor (Rf) value for each spot can then be calculated to aid in identification.

| Component | Expected Relative Rf Value | Principle of Separation |

|---|---|---|

| Triglycerides | High | Separation on a polar stationary phase (silica gel) by a non-polar mobile phase. Least polar compounds travel furthest. rockefeller.eduscientific.net |

| Diglycerides | Medium | |

| Monoglycerides | Low |

Thermal and Spectroscopic Methods for Material Fingerprinting

Thermal and spectroscopic techniques are indispensable for characterizing the solid-state properties of this compound, such as its crystallinity and polymorphism. These properties are critical as they can significantly influence the stability and drug release profile of the final pharmaceutical product.

Differential Scanning Calorimetry (DSC) in Formulation Analysis

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to determine the melting point, enthalpy of fusion, and polymorphic transitions of this compound. usp.brijper.org Pure, crystalline this compound (Compritol® 888 ATO) exhibits a sharp endothermic peak corresponding to its melting point, typically observed in the range of 70 °C to 73 °C. usp.brresearchgate.net

When this compound is used in formulations such as solid lipid nanoparticles (SLNs), the DSC thermogram can provide valuable insights. For example, the disappearance or broadening of the drug's melting peak within the formulation indicates that the drug is molecularly dispersed or in an amorphous state within the lipid matrix. rjptonline.orgscielo.br Furthermore, a shift or broadening of the this compound peak to a lower temperature in the formulation can suggest a reduction in the crystallinity of the lipid, an increase in surface area due to nanoparticle formation, or potential polymorphic changes from a more stable β form to less stable α or β' forms. scielo.brnih.gov

| Sample | Observed Melting Endotherm (°C) | Interpretation |

|---|---|---|

| Pure this compound | ~70-73 °C usp.brresearchgate.net | Characteristic melting of the crystalline lipid. |

| This compound in SLNs | Shifted to a lower temperature (e.g., 64.30 °C or 70.52 °C) usp.brrjptonline.org | Reduced crystallinity, smaller particle size, or polymorphic transitions. scielo.brnih.gov |

X-Ray Diffraction (XRD) for Crystalline Structure in Formulations

X-Ray Diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. It provides information on the polymorphic form and the degree of crystallinity of this compound. Crystalline materials produce a unique diffraction pattern of sharp peaks at specific angles (2θ), whereas amorphous materials produce a diffuse halo. rjptonline.orgcu.edu.eg

Pure this compound is a crystalline material and typically displays two distinct, high-intensity peaks at 2θ angles of approximately 21.2° and 23.4°. rjptonline.orgcu.edu.eg The presence and intensity of these peaks confirm its crystalline nature. cu.edu.eg

In the context of pharmaceutical formulations like SLNs, XRD is used to assess changes in the lipid's crystallinity upon formulation. A significant reduction in the intensity of the characteristic this compound peaks, or their complete absence in the diffractogram of the formulation, indicates a loss of crystallinity and a transition to a more disordered or amorphous state. rjptonline.org This amorphization is often desirable as it can lead to higher drug loading capacity. nih.gov The technique can also be used to identify different polymorphic forms by detecting specific lamellar phase periodicities. nih.gov

| Sample | Characteristic XRD Peaks (2θ) | Interpretation |

|---|---|---|

| Pure this compound | Sharp peaks at ~21.2° and ~23.4° rjptonline.orgcu.edu.eg | Confirms the crystalline nature of the bulk lipid. |

| This compound in SLNs | Reduced peak intensity or absence of peaks rjptonline.org | Indicates a decrease in crystallinity or amorphization of the lipid within the nanoparticles. |

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique employed to identify functional groups and investigate molecular interactions within a sample. By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR provides insights into the chemical structure and potential interactions between components in a formulation. In the context of this compound, FTIR is utilized to confirm its identity, assess its polymorphic forms, and study its compatibility with other excipients and active pharmaceutical ingredients (APIs). nih.govcu.edu.eg

The FTIR spectrum of pure this compound exhibits characteristic absorption bands. Key peaks include C-H stretching vibrations around 2815-2849 cm⁻¹ and a prominent C=O (ester) stretching band at approximately 1738 cm⁻¹. cu.edu.egijnrd.org The presence and position of these peaks are fundamental for the structural confirmation of this compound.

When this compound is incorporated into complex formulations, such as solid lipid nanoparticles (SLNs), FTIR is instrumental in verifying the encapsulation of drugs and identifying interactions. For instance, in studies involving the formulation of SLNs, the characteristic peaks of this compound are observed in the spectra of the final nanoparticles. rjptonline.org The absence of significant shifts in the characteristic peaks of both the drug and this compound often indicates a lack of chemical interaction and suggests the drug is dispersed within the lipid matrix. innovareacademics.in However, in some cases, the drug's characteristic peaks may be masked or appear attenuated due to the dilution effect within the lipid matrix. rjptonline.org

The technique is also sensitive to changes in the crystalline structure of this compound. Different polymorphic forms can present subtle differences in their FTIR spectra, particularly in the regions associated with C-H bending and rocking vibrations. nih.gov This allows for the monitoring of polymorphic transitions that might occur during manufacturing processes or upon storage.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2815 - 2849 | C-H stretching | cu.edu.eg |

| 1738 | C=O (ester) stretching | cu.edu.eg |

| ~1700 - 1750 | C=O stretching in SLN formulations | rjptonline.org |

Microscopic and Imaging Techniques for Morphological and Microstructural Analysis

The physical form, surface characteristics, and internal structure of this compound, both in its raw state and within formulations, are critical to its performance. Microscopic and imaging techniques provide direct visualization of these attributes at various scales.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely used technique to examine the surface morphology and shape of materials at high resolution. In the study of this compound, SEM reveals the three-dimensional appearance of particles. When used to characterize drug-loaded solid lipid nanoparticles (SLNs) made with this compound, SEM images typically depict spherical particles. researchgate.net The morphology observed through SEM can confirm the successful formation of nanoparticles and provide information on their surface texture, which can range from smooth to somewhat rough. unesp.bruobaghdad.edu.iq

In multiparticulate systems, SEM can be employed to visualize the distribution of different components. For instance, in melt-spray congealed multiparticulates, SEM images can distinguish the this compound matrix from the embedded active pharmaceutical ingredient (API) particles, revealing a smooth surface formed by the lipid. Advanced methods like environmentally-controlled SEM allow for the in-situ monitoring of changes induced by temperature and humidity. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. indexcopernicus.commpi-bremen.de Unlike electron microscopy, AFM can be performed in air or liquid, which is advantageous for biological and hydrated samples. mpi-bremen.de For this compound-based systems, AFM is used to obtain detailed information about the surface roughness and morphology of nanoparticles. nih.govunimi.it

Studies on solid lipid nanoparticles (SLNs) have utilized AFM to confirm their spherical shape and to analyze their surface characteristics in detail. unimi.it This technique can reveal fine surface features that are not discernible with SEM. AFM has been recognized as a powerful tool for analyzing the dispersion of nanometric components in nanocomposites and polymer blends. researchgate.net In the context of lipid nanoparticles, AFM can provide insights into how different formulation components and preparation methods affect the final surface structure. science.gov

Synchrotron Radiation-Based X-Ray Micro Computed Tomography

Synchrotron Radiation-Based X-Ray Micro Computed Tomography (SR-μCT) is a non-destructive imaging technique that allows for the three-dimensional visualization of the internal microstructure of materials with high resolution, typically in the micrometer range. pharmaexcipients.comhelmholtz-imaging.de This technique is particularly valuable for examining the internal structure of intact pharmaceutical dosage forms, such as tablets, without the need for sectioning. pharmaexcipients.comdigimsolution.com

In studies of sustained-release matrix tablets formulated with this compound, SR-μCT has been used to investigate the microstructure in both dry and wet states, as well as to monitor changes during storage. pharmaexcipients.comresearchgate.net The technique can distinguish between different components within the tablet based on their X-ray attenuation, which is related to their density and elemental composition. digimsolution.comresearchgate.net For example, in a tablet formulation, denser materials appear white, less dense materials appear grey, and pores appear black. researchgate.net This allows for the visualization of the distribution of this compound (which appears dark grey due to its lower density), the active drug, and other excipients, and to assess the homogeneity of the mixture. pharmaexcipients.comresearchgate.net SR-μCT has been instrumental in demonstrating that changes in drug release from this compound-based tablets after storage are not necessarily due to polymorphic transformations but can be related to microstructural evolutions. pharmaexcipients.com

Particle Characterization for Dispersed Systems

For this compound formulated into dispersed systems like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), the particle size, size distribution, and surface charge are critical quality attributes that influence stability, drug release, and bioavailability.

Dynamic Light Scattering (DLS) for Particle Size and Zeta Potential

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a standard technique for measuring the size distribution of submicron particles in a suspension or emulsion. microtrac.comhoriba.com The technique is based on the Brownian motion of particles in a liquid; smaller particles move faster than larger ones. microtrac.com DLS analyzes the fluctuations in the intensity of scattered light over time to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic diameter using the Stokes-Einstein equation. horiba.com The polydispersity index (PDI) is also derived from DLS measurements, providing an indication of the broadness of the size distribution. A PDI value below 0.3 is generally considered indicative of a homogenous particle population. mdpi.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. researchgate.netnih.gov It is determined by measuring the velocity of the charged particles in an applied electric field, a phenomenon known as electrophoresis. A high absolute zeta potential (typically > |30| mV) suggests good physical stability due to strong electrostatic repulsion between particles, which prevents aggregation. mdpi.com

In the characterization of this compound-based nanoparticles, DLS is routinely used to determine the mean particle size, PDI, and zeta potential. nih.govnih.govamazonaws.com These parameters are crucial for optimizing formulations. For example, studies have reported the successful preparation of this compound SLNs with particle sizes in the nanometer range and varying zeta potentials depending on the surfactants and other excipients used. nih.govmdpi.com

| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Lopinavir-loaded SLNs | 214.5 ± 4.07 | - | -12.7 ± 0.87 | nih.gov |

| Troxerutin-loaded SLNs (TXR-SLN 2) | 140.5 ± 1.02 | 0.218 ± 0.01 | -28.6 ± 8.71 | mdpi.com |

| Gliclazide-loaded SLNs | 173 to 278 | ≤ 0.219 | - | researchgate.net |

| RSV-loaded NLC (NLC 7) | 386.82 ± 26.14 | - | - | unesp.br |

| Cedrol-loaded NLC (optimized) | 164.4 | - | -26.3 | researchgate.net |